(4-Methoxybenzyl)hydrazine hydrochloride chemical properties
(4-Methoxybenzyl)hydrazine hydrochloride chemical properties
An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine Hydrochloride for Advanced Chemical Research
Foreword
As a Senior Application Scientist, my focus extends beyond the mere recitation of data. It lies in understanding the why—the causal relationships that dictate a reagent's behavior and its optimal application. This guide is crafted for fellow researchers and drug development professionals who require a nuanced understanding of (4-Methoxybenzyl)hydrazine hydrochloride. We will move beyond surface-level properties to explore its synthesis, reactivity, and practical applications, grounded in established protocols and mechanistic insights. The structure of this document is intentionally fluid, designed to follow the scientific narrative of the compound itself, from its fundamental characteristics to its role in sophisticated synthetic workflows.
Core Chemical Identity and Physicochemical Profile
(4-Methoxybenzyl)hydrazine hydrochloride is a versatile reagent in organic synthesis. It is crucial to distinguish it from its close structural analog, (4-methoxyphenyl)hydrazine hydrochloride. The key differentiator is the methylene (-CH2-) bridge between the aromatic ring and the hydrazine moiety in the benzyl derivative, which imparts distinct reactivity and conformational flexibility.
Chemical Structure:
-
IUPAC Name: [(4-methoxyphenyl)methyl]hydrazine;hydrochloride[1]
-
CAS Number: 2011-48-5[1]
-
Synonyms: (4-Methoxybenzyl)hydrazine HCl salt, [(4-Methoxyphenyl)methyl]hydrazine hydrochloride[1][2]
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly its solubility in polar solvents, though it is still limited.[3]
Physicochemical & Computed Properties
The following table summarizes the key physical and computed properties of (4-Methoxybenzyl)hydrazine hydrochloride, providing a quantitative foundation for its use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClN₂O | [1][2] |
| Molecular Weight | 188.65 g/mol | [1] |
| Appearance | Pale yellow to light yellow solid | [3] |
| Melting Point | 194-195 °C (with decomposition) | [3][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Topological Polar Surface Area | 47.3 Ų | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Stability and Storage: The compound is known to be hygroscopic and should be stored under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C to prevent degradation.[3]
Synthesis and Purification
The synthesis of (4-Methoxybenzyl)hydrazine hydrochloride typically involves the reduction of a corresponding N-nitroso or azo compound, which is itself derived from 4-methoxybenzylamine. A common and reliable laboratory-scale synthesis proceeds via the reduction of the corresponding hydrazone or, more directly, from 4-methoxybenzyl chloride.
Protocol 1: Synthesis from 4-Methoxybenzyl Chloride
This protocol outlines a representative synthesis starting from a commercially available precursor. The causality behind this two-step process is clear: first, the nucleophilic displacement of the chloride by hydrazine, followed by acidification to form the stable hydrochloride salt.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzyl chloride (1.0 eq) in ethanol.
-
Nucleophilic Substitution: To this solution, add hydrazine hydrate (N₂H₄·H₂O) (3.0 eq) dropwise at room temperature. The excess hydrazine serves both as the nucleophile and as a base to neutralize the HCl formed in situ, driving the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and wash with water (2 x 50 mL) to remove excess hydrazine hydrate and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Salt Formation: Filter the dried organic solution and cool it in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether, until precipitation of the white to off-white solid is complete.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield (4-Methoxybenzyl)hydrazine hydrochloride.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (4-Methoxybenzyl)hydrazine hydrochloride.
Chemical Reactivity and Key Applications
The reactivity of (4-Methoxybenzyl)hydrazine is dominated by the nucleophilic nature of the terminal nitrogen atom (-NH₂). This makes it an excellent reagent for forming hydrazones with carbonyl compounds and a valuable building block for synthesizing complex heterocyclic systems.
Hydrazone Formation: A Gateway to Further Synthesis
The reaction of (4-Methoxybenzyl)hydrazine hydrochloride with aldehydes or ketones is a foundational transformation. The reaction typically requires a weak acid catalyst to protonate the carbonyl oxygen, enhancing its electrophilicity, while the free hydrazine base acts as the nucleophile.
The general mechanism involves:
-
Nucleophilic attack of the hydrazine on the carbonyl carbon.
-
Proton transfer steps to form a carbinolamine intermediate.
-
Elimination of a water molecule to yield the stable C=N bond of the hydrazone.
This reaction is fundamental to its application as a derivatizing agent for detecting carbonyl compounds in analytical settings, often enhancing their detectability by mass spectrometry or HPLC.[5][6]
Application in Drug Discovery: Synthesis of SHP2 Inhibitors
A significant and authoritative application of this reagent is in the synthesis of heterocyclic derivatives that act as inhibitors of the SHP2 enzyme, a key node in cellular signaling pathways and a target in oncology.[3] (4-Methoxybenzyl)hydrazine hydrochloride serves as a key building block for constructing pyrazolopyrimidinone cores.
Protocol 2: Synthesis of a Pyrazolopyrimidinone Core
This protocol is a representative example of how (4-Methoxybenzyl)hydrazine hydrochloride is used to construct a medicinally relevant scaffold.
Step-by-Step Methodology:
-
Reaction Setup: Combine the starting keto-ester (e.g., ethyl 2-cyano-3-oxobutanoate) (1.0 eq) and (4-Methoxybenzyl)hydrazine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Condensation: Heat the mixture to reflux. The initial step is the formation of the corresponding hydrazone in situ.
-
Cyclization: The hydrazone intermediate undergoes an intramolecular cyclization. The amino group of the hydrazine attacks the cyano or ester group, leading to the formation of the pyrazole ring.
-
Aromatization/Rearrangement: Subsequent elimination or rearrangement steps lead to the stable, fused heterocyclic system.
-
Workup and Purification: Upon reaction completion (monitored by LC-MS or TLC), the reaction is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration. Purification is typically achieved by recrystallization or column chromatography on silica gel.
Reaction Scheme Diagram
Caption: Logical flow for the synthesis of an SHP2 inhibitor scaffold.
Safety, Handling, and Disposal
As a responsible scientist, adherence to safety protocols is non-negotiable. (4-Methoxybenzyl)hydrazine hydrochloride possesses several hazards that must be managed with appropriate engineering controls and personal protective equipment.
GHS Hazard Classification:
Handling and PPE:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[7][8] An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[7][8]
Disposal:
-
Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[9]
References
- Process for preparing 4-methoxyphenyl hydrazine hydrochloride. (2012). Google Patents.
-
(4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 28, 2026, from [Link]
-
4-Methoxybenzylhydrazine hydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
- Preparation method of Methoxyphenylhydrazine. (2005). Google Patents.
-
4-Methoxyphenylhydrazine hydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
(4-Methoxybenzyl)hydrazine hydrochloride. (n.d.). Oakwood Chemical. Retrieved January 28, 2026, from [Link]
-
MSDS of (4-Methoxybenzyl)hydrazine hydrochloride. (2019). Capot Chemical Co., Ltd.. Retrieved January 28, 2026, from [Link]
- Preparation method of 5-methoxyindole. (2020). Google Patents.
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. Retrieved January 28, 2026, from [Link]
-
4-Mercaptopyridine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Fischer Indole Synthesis. (2021). ResearchGate. Retrieved January 28, 2026, from [Link]
- Pyridine and Pyridine Derivatives. (2000). Kirk-Othmer Encyclopedia of Chemical Technology.
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. (n.d.). CiteSeerX. Retrieved January 28, 2026, from [Link]
-
Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. (n.d.). Cole-Parmer. Retrieved January 28, 2026, from [Link]
-
Fischer Indole Synthesis. (2021). YouTube. Retrieved January 28, 2026, from [Link]
Sources
- 1. 4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Methoxybenzyl)hydrazine hydrochloride [oakwoodchemical.com]
- 3. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. echemi.com [echemi.com]
- 5. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. capotchem.cn [capotchem.cn]
